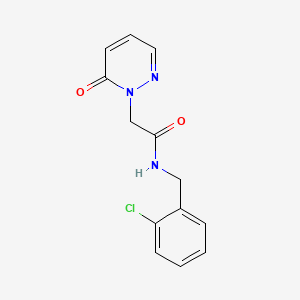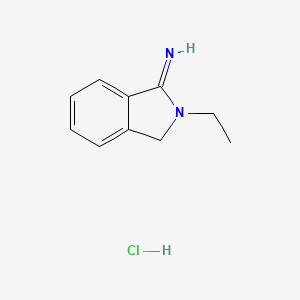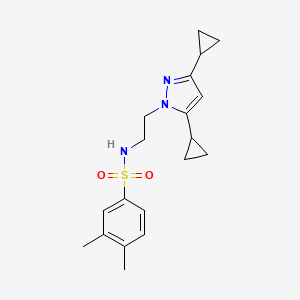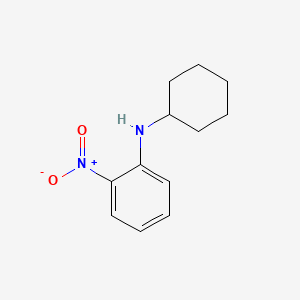![molecular formula C12H21NO5 B2413753 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid CAS No. 2418669-31-3](/img/structure/B2413753.png)
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is also known as etodolac, which is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation.
Scientific Research Applications
Pyrolysis of Polysaccharides and Chemical Mechanisms
- Study of Pyrolysis of Polysaccharides : Ponder and Richards (1994, 2010) conducted a study to understand the pyrolysis of polysaccharides better, focusing on the chemical mechanisms involved in the formation of small carbon-chain compounds like acetic acid. The study utilized synthetic glucans with 13C labels to trace the origins of the pyrolytic products, providing insights into the formation mechanisms of compounds like glycolaldehyde, acetol, acetic acid, and formic acid (Ponder & Richards, 2010; Ponder & Richards, 1994).
Biotechnological and Health Applications
- Role of Acetic Acid Bacteria in Food and Beverages : Lynch et al. (2019) reviewed the physiology of Acetic Acid Bacteria (AAB), highlighting their significance in the production of vinegar and fermented beverages. The review delves into various biotechnological applications of AAB, including the role of Gluconobacter oxydans in vitamin C production and the potential health benefits associated with consuming fermented products involving AAB (Lynch et al., 2019).
Environmental Applications and Concerns
- Treatment of Wastewater from the Pesticide Industry : Goodwin et al. (2018) discussed the treatment options for reclaiming wastewater produced by the pesticide industry, mentioning the presence of various toxic pollutants including different forms of acetic acid. The study emphasized the importance of biological processes and granular activated carbon in removing these pollutants to create high-quality effluent (Goodwin et al., 2018).
- Sorption of Herbicides to Soil and Minerals : Werner, Garratt, and Pigott (2012) reviewed the sorption experiments for phenoxy herbicides, including compounds similar in structure to acetic acid. The study provides insights into the sorption mechanisms and how soil parameters like pH and organic carbon content influence the process (Werner et al., 2012).
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-4-5-17-8-9(7-13)6-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSQXVZNDMDUOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)
![1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2413675.png)
![2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2413676.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2413678.png)
![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413686.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)
